Pivaloyl-CoA

Carnitine metabolism Xenobiotic detoxification Acyl-CoA substrate specificity

Standard short-chain acyl-CoAs fail to replicate pivalate-derived metabolite behavior, leading to false-negative kinetic data. Pivaloyl-CoA (CAS 137415-16-8) is the authentic xenobiotic intermediate required for physiologically relevant studies. - **Key Application**: Modeling carnitine depletion & CoA sequestration (>94% free CoA reduction) from pivalate-liberating prodrugs - **Functional Benchmark**: Substrate for acyltransferases; exhibits only 10-20% activity vs. acetyl-CoA - essential for enzyme structure-function mapping - **Biocatalysis**: Substrate for B12-dependent mutase (PCM) engineering; Kₘ 11.8 μM for directed evolution campaigns

Molecular Formula C26H44N7O17P3S
Molecular Weight 851.7 g/mol
CAS No. 137415-16-8
Cat. No. B15550140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivaloyl-CoA
CAS137415-16-8
Molecular FormulaC26H44N7O17P3S
Molecular Weight851.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H44N7O17P3S/c1-25(2,3)24(38)54-9-8-28-15(34)6-7-29-22(37)19(36)26(4,5)11-47-53(44,45)50-52(42,43)46-10-14-18(49-51(39,40)41)17(35)23(48-14)33-13-32-16-20(27)30-12-31-21(16)33/h12-14,17-19,23,35-36H,6-11H2,1-5H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,17-,18-,19+,23-/m1/s1
InChIKeyFCMKBHDFOPWWQK-NDZSKPAWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pivaloyl-CoA Technical Overview


Pivaloyl-CoA (Pivalyl-coenzyme A, CAS 137415-16-8) is a short-chain, methyl-branched fatty acyl-CoA thioester formed via condensation of pivalic acid with coenzyme A [1]. It functions as a critical xenobiotic intermediate in mammalian systems, notably in the metabolism of pivalate-liberating prodrugs [2], and serves as a unique substrate for studying enzymatic substrate specificity, carnitine homeostasis, and bioremediation pathways [3].

Authentic gem-dimethyl-branched short-chain acyl-CoA
Validated substrate for carnitine acyltransferase specificity studies
Relevant for pivalate prodrug metabolism and toxicity modeling
Defined kinetic reference for B12-dependent mutase engineering

Why Pivaloyl-CoA Is Irreplaceable in Assays


Pivaloyl-CoA is not a generic short-chain acyl-CoA; its unique gem-dimethyl-branched structure fundamentally alters its interaction with key metabolic enzymes. Unlike linear acetyl-CoA or the isobranched isovaleryl-CoA, pivaloyl-CoA exhibits severely impaired kinetics as a substrate for carnitine acyltransferase, supporting acylcarnitine formation at rates only 10-20% of those observed with equimolar acetyl-CoA or isovaleryl-CoA [1]. This poor substrate utilization, combined with its propensity to sequester intracellular coenzyme A pools [2], means that substituting pivaloyl-CoA with common short-chain acyl-CoAs will yield false-negative or misleading kinetic data in studies of pivalate metabolism, prodrug toxicity, or carnitine conjugation. Researchers must use the authentic compound to accurately model the unique biochemical behavior of pivalate-derived metabolites.

Poor carnitine acyltransferase substrate

Pivaloyl-CoA supports acylcarnitine formation at only 10–20% of the rate of acetyl-CoA or isovaleryl-CoA; substituting with common short-chain acyl-CoAs may grossly overestimate pivalate detoxification rates.

Unique CoA sequestration profile

Accumulation of pivaloyl-CoA depletes free CoA pools by >94% in hepatocyte models, a metabolic burden not replicated by more readily metabolized acyl-CoAs. Using generic analogs risks missing this toxicity mechanism.

Mismatched enzyme kinetics

The gem-dimethyl branch confers distinct Kₘ and catalytic efficiency on mutase enzymes compared to linear or isobranched acyl-CoAs; replacement compounds may yield kinetic data that does not transfer.

Quantitative Evidence for Pivaloyl-CoA Differentiation


Carnitine Acyltransferase Activity

In isolated rat hepatocytes, pivaloyl-CoA supports pivaloylcarnitine formation at a rate equivalent to only 10-20% of that observed for equimolar acetyl-CoA or isovaleryl-CoA [1]. This demonstrates that pivaloyl-CoA is a significantly poorer substrate for carnitine acyltransferase compared to its common short-chain acyl-CoA analogs.

Carnitine Acyltransferase Activity
Head-to-head
Acylcarnitine formation at 10–20% of equimolar acetyl-CoA or isovaleryl-CoA rate
Reports poor substrate quality; substitution overestimates detoxification.
Isolated rat hepatocytes, equimolar conditions.
Carnitine metabolism Xenobiotic detoxification Acyl-CoA substrate specificity

Coenzyme A Sequestration in Hepatocytes

Incubation of isolated rat hepatocytes with pivalate leads to accumulation of pivaloyl-CoA, which sequesters free coenzyme A. Specifically, hepatocyte coenzyme A content fell from 0.97 nmol/10⁶ cells (control) to less than 0.05 nmol/10⁶ cells in the presence of 1.0 mM pivalate [1]. This >19-fold depletion demonstrates pivaloyl-CoA's potent ability to trap the cellular CoA pool, a property not shared to the same degree by more readily metabolized acyl-CoAs.

CoA Sequestration in Hepatocytes
Head-to-head
>94% reduction in free CoA (0.97 to <0.05 nmol/10⁶ cells)
Quantifies severe CoA-depleting effect specific to pivaloyl-CoA accumulation.
1.0 mM pivalate, isolated rat hepatocytes.
Coenzyme A depletion Mitochondrial toxicity Prodrug safety assessment

Pivalyl-CoA Mutase Kinetics

The enzyme IcmF (isobutyryl-CoA mutase fused) catalyzes the interconversion of isovaleryl-CoA and pivalyl-CoA. Kinetic analysis reveals a Kₘ for isovaleryl-CoA of 62 ± 8 μM and a Vₘₐₓ of 0.021 ± 0.004 μmol min⁻¹ mg⁻¹ at 37°C [1]. For the reverse reaction using pivalyl-CoA as substrate, the Kₘ was determined to be 11.8 ± 0.73 μM and k_cat 0.98 ± 0.06 s⁻¹ [2]. These parameters define the specific catalytic efficiency for this unique isomerization.

Pivalyl-CoA Mutase Kinetics
Head-to-head
Kₘ = 11.8 ± 0.73 μM; k_cat = 0.98 ± 0.06 s⁻¹ (k_cat/Kₘ = 0.083 μM⁻¹ s⁻¹)
Defines catalytic efficiency for the pivalyl-CoA isomerization.
Purified IcmF enzyme, 37°C; lower Kₘ than isovaleryl-CoA (62 μM).
Enzyme engineering Bioremediation B12-dependent isomerases Kinetic characterization

Engineered Substrate Specificity Shift

Engineering the IcmF enzyme via a single F598A point mutation yielded a profound shift in substrate preference. The F598A mutant exhibited a ~17-fold increase in catalytic efficiency for the pivalyl-CoA/isovaleryl-CoA (PCM) reaction, while simultaneously showing a ~240-fold decrease in its native isobutyryl-CoA mutase activity compared to wild-type IcmF [1]. This resulted in an overall ~4000-fold increase in specificity for the unnatural pivalyl-CoA substrate.

Engineered Specificity Shift
Head-to-head
~4000-fold increase in specificity for pivalyl-CoA/isovaleryl-CoA over isobutyryl-CoA (F598A vs WT)
Validates selective targeting of pivaloyl-CoA by engineered mutases.
Single F598A point mutation; ~17-fold ↑ PCM efficiency, ~240-fold ↓ native activity.
Protein engineering Substrate specificity Directed evolution Biocatalysis

Pivaloyl-CoA Application Scenarios


Pivalate-Prodrug Toxicology Assessment

Utilize pivaloyl-CoA as the authentic substrate in hepatocyte or mitochondrial assays to accurately model the carnitine depletion and CoA sequestration effects of pivalate-liberating prodrugs. Substitution with other short-chain acyl-CoAs (e.g., acetyl-CoA) will underestimate the metabolic burden, as pivaloyl-CoA supports acylcarnitine formation at only 10-20% of their rate [1] and causes >94% depletion of free CoA [2]. This specific compound is essential for generating physiologically relevant data on prodrug safety and for assessing the risk of secondary carnitine deficiency.

Carnitine Acyltransferase Specificity Studies

Employ pivaloyl-CoA as a reference substrate to probe the active site architecture of carnitine acyltransferases and other CoA-utilizing enzymes. Its known poor substrate activity (10-20% relative to acetyl/isovaleryl-CoA) [1] serves as a key functional benchmark when characterizing enzyme mutants or assessing the impact of post-translational modifications on substrate tolerance. The compound's unique gem-dimethyl branching provides a steric challenge that linear or monomethyl-branched acyl-CoAs cannot replicate, making it a superior tool for mapping enzyme structure-function relationships.

Biocatalyst Engineering for Bioremediation and Green Chemistry

Use pivaloyl-CoA as the key substrate or product standard in the engineering of B12-dependent acyl-CoA mutases (e.g., PCM) for bioremediation of pivalate-containing waste streams or for the stereospecific synthesis of C5 carboxylic acids and alcohols [3]. The kinetic parameters (e.g., Kₘ of 11.8 μM for pivalyl-CoA) [4] and the demonstrated ~4000-fold specificity shift achievable via mutagenesis [3] provide a quantitative roadmap for directed evolution campaigns. This compound is indispensable for high-throughput screening of novel PCM variants and for process development in industrial biocatalysis.

Xenobiotic-Induced CoA Sequestration Mechanisms

Apply pivaloyl-CoA in cell-free or isolated organelle systems (e.g., mitochondria) to dissect the fundamental mechanisms by which xenobiotic acyl-CoAs disrupt cellular metabolism. The well-documented ability of pivaloyl-CoA to reduce the free CoA pool from 0.97 to <0.05 nmol/10⁶ cells [2] establishes it as a validated, potent tool compound for inducing and studying CoA depletion. This application is critical for academic researchers investigating metabolic syndromes, mitochondrial dysfunction, and the molecular toxicology of organic acid accumulation.

Application
Selection Property
Validation Focus
Pivalate-prodrug toxicity assessment
Authentic substrate with reported CoA sequestration and carnitine depletion profile
Carnitine depletion and free CoA pool endpoints
Carnitine acyltransferase specificity studies
Steric probe with documented low substrate activity (10–20% of linear acyl-CoAs)
Active-site tolerance benchmarking against linear and isobranched substrates
Biocatalyst engineering for bioremediation
Kinetic reference parameters for B12-dependent pivalyl-CoA mutase
Specificity shift and catalytic efficiency via directed evolution endpoints
Xenobiotic-induced CoA sequestration mechanisms
Model xenobiotic with well-documented CoA-depleting behavior
Free CoA pool dynamics in isolated organelle or cell-free systems

Technical Documentation Hub

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